1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine
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Overview
Description
1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a bromine and chlorine atom on the benzyl group, and a cyclopropyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with 4-cyclopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or reduced piperazine derivatives.
Scientific Research Applications
1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromo-2-chloro-benzyl)-4-cyclopropyl-piperazine can be compared with other similar compounds such as:
1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine: Contains an ethyl group instead of a cyclopropyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their substituents.
Properties
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4-cyclopropylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrClN2/c15-13-3-1-2-11(14(13)16)10-17-6-8-18(9-7-17)12-4-5-12/h1-3,12H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJUBPBWHPJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=C(C(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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